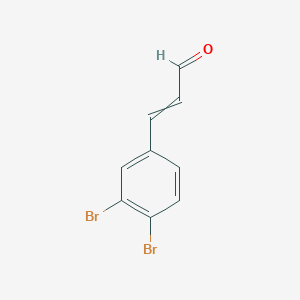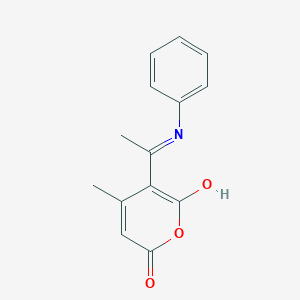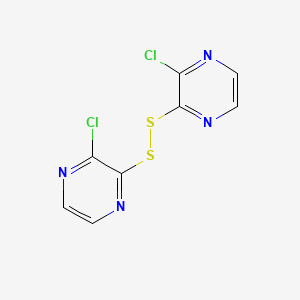
2,2'-Disulfanediylbis(3-chloropyrazine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Disulfanediylbis(3-chloropyrazine) is a compound that features a disulfide bond linking two 3-chloropyrazine moieties. This compound belongs to the class of organosulfur compounds and is characterized by its unique structural properties, which make it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(3-chloropyrazine) typically involves the reaction of 3-chloropyrazine with a disulfide reagent under controlled conditions. One common method involves the use of thiol-disulfide exchange reactions, where 3-chloropyrazine is reacted with a disulfide compound in the presence of a catalyst. The reaction conditions often include solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2,2’-Disulfanediylbis(3-chloropyrazine) may involve large-scale thiol-disulfide exchange reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
2,2’-Disulfanediylbis(3-chloropyrazine) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The chlorine atoms on the pyrazine rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nucleophiles such as primary amines or thiols are used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted pyrazine derivatives, depending on the nucleophile used.
科学的研究の応用
2,2’-Disulfanediylbis(3-chloropyrazine) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,2’-Disulfanediylbis(3-chloropyrazine) involves its ability to undergo redox reactions, particularly the formation and reduction of disulfide bonds. This property makes it a valuable tool in studying redox processes in biological systems. The compound can interact with thiol-containing proteins, leading to the formation or reduction of disulfide bonds, which can affect protein structure and function.
類似化合物との比較
Similar Compounds
2,2’-Disulfanediylbis(ethan-1-ol): Another disulfide compound with similar redox properties.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): A disulfide compound with different substituents on the aromatic ring.
2,2’-Disulfanediylbis(3-(substituted-1-yl)propane-2,1-diyl)disubstituted-1-carbodithioates: Compounds with similar disulfide linkages but different substituents.
Uniqueness
2,2’-Disulfanediylbis(3-chloropyrazine) is unique due to the presence of chlorine atoms on the pyrazine rings, which can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Its ability to undergo redox reactions also makes it a valuable tool in studying redox biology and developing redox-active materials.
特性
CAS番号 |
95537-95-4 |
|---|---|
分子式 |
C8H4Cl2N4S2 |
分子量 |
291.2 g/mol |
IUPAC名 |
2-chloro-3-[(3-chloropyrazin-2-yl)disulfanyl]pyrazine |
InChI |
InChI=1S/C8H4Cl2N4S2/c9-5-7(13-3-1-11-5)15-16-8-6(10)12-2-4-14-8/h1-4H |
InChIキー |
WZKKPLYVOXXGTD-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=N1)SSC2=NC=CN=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(4-Hydroxyphenyl)sulfanyl]ethyl}-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14341967.png)
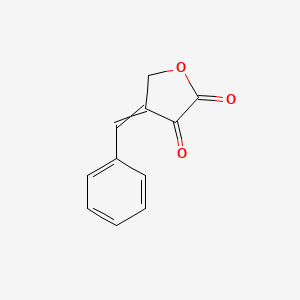
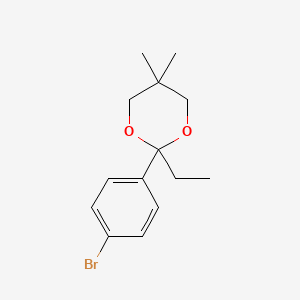
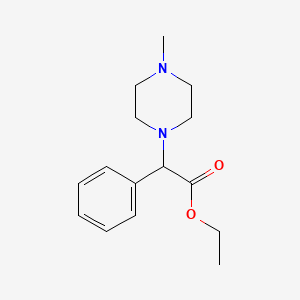
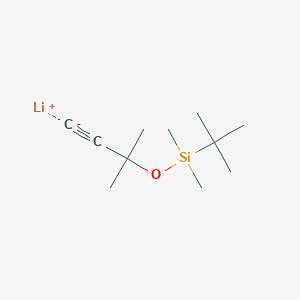
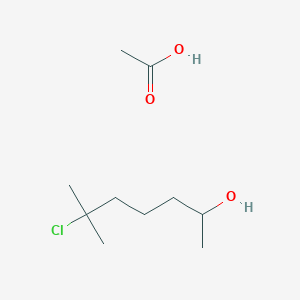
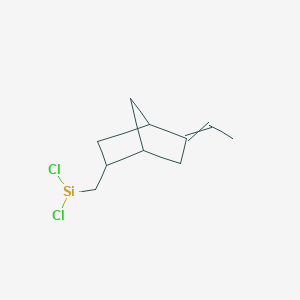
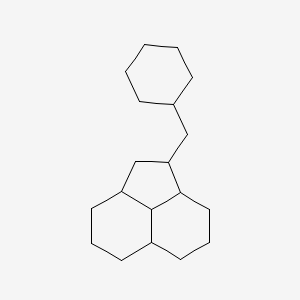
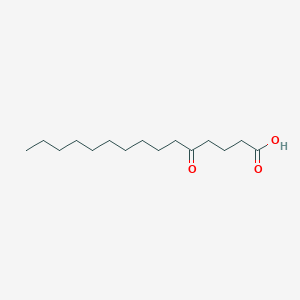
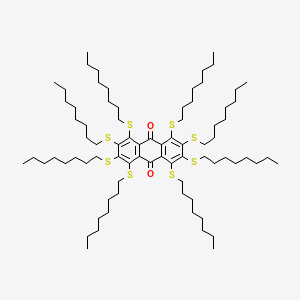
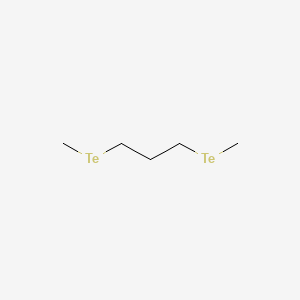
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
